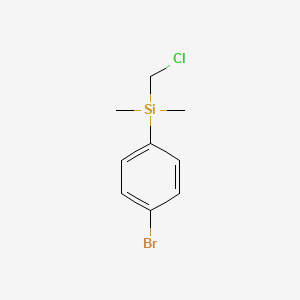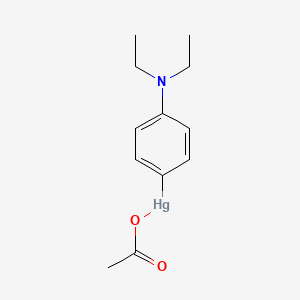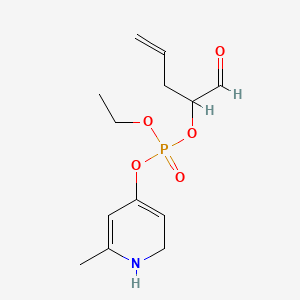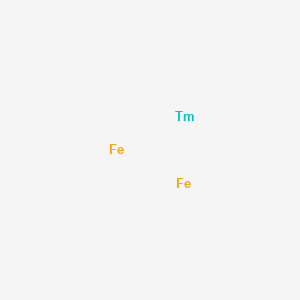
Iron;thulium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron;thulium is a compound that combines the properties of iron and thulium. Iron is a well-known transition metal with significant industrial and biological importance, while thulium is a rare earth element known for its unique magnetic and optical properties. The combination of these two elements results in a compound with intriguing characteristics, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron;thulium compounds can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of iron oxide with thulium oxide at high temperatures. The reaction conditions typically require temperatures above 1000°C to ensure complete reaction and formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound compounds often involves the use of advanced techniques such as pulsed laser deposition and sputtering. These methods allow for precise control over the composition and properties of the resulting thin films, which are essential for applications in spintronics and other advanced technologies .
Chemical Reactions Analysis
Types of Reactions: Iron;thulium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, thulium in the compound can react with oxygen to form thulium oxide, while iron can undergo oxidation to form iron oxide.
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions are typically carried out at elevated temperatures to facilitate the formation of the desired products.
Major Products Formed: The major products formed from these reactions include thulium oxide and iron oxide. These oxides are often used as precursors for further chemical modifications and applications .
Scientific Research Applications
Iron;thulium compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Biology: Investigated for potential use in biomedical imaging and therapy, particularly in magnetic resonance imaging (MRI) and targeted drug delivery.
Medicine: Explored for their potential in cancer treatment, where their magnetic properties can be utilized for hyperthermia therapy.
Industry: Employed in the development of advanced materials for spintronic devices, which are essential for next-generation electronic devices
Mechanism of Action
The mechanism of action of iron;thulium compounds is primarily based on their magnetic and electronic properties. The compound can interact with various molecular targets, including proteins and nucleic acids, through magnetic interactions. These interactions can influence cellular processes and pathways, making the compound useful in biomedical applications such as imaging and therapy .
Comparison with Similar Compounds
Thulium Iron Garnet (TmIG): Known for its excellent magnetic properties and used in spintronic applications.
Europium Iron Garnet (EuIG): Similar to TmIG but with different magnetic anisotropy properties.
Terbium Iron Garnet (TbIG): Another rare earth iron garnet with unique magnetic characteristics
Uniqueness: Iron;thulium compounds are unique due to the combination of iron’s well-known magnetic properties and thulium’s rare earth characteristics. This combination results in compounds with enhanced magnetic and electronic properties, making them highly valuable for advanced technological applications.
Properties
CAS No. |
12023-41-5 |
|---|---|
Molecular Formula |
Fe2Tm |
Molecular Weight |
280.62 g/mol |
IUPAC Name |
iron;thulium |
InChI |
InChI=1S/2Fe.Tm |
InChI Key |
TVRNBLIQVNSKSQ-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


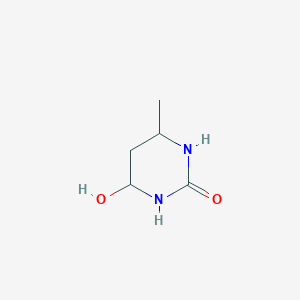
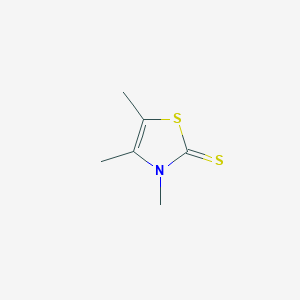
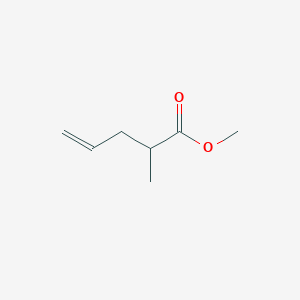


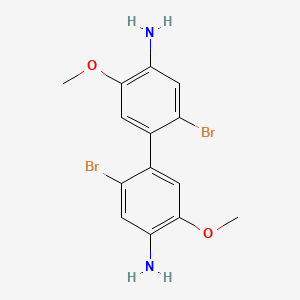
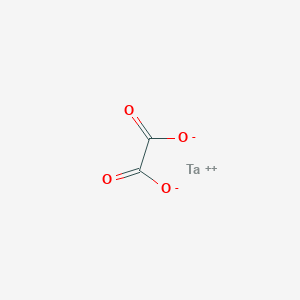
![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)
